LogP Differentiation: Enhanced Lipophilicity Versus Non-Cyclopropyl and Non-Fluorinated Analogs
The target compound exhibits a computed LogP of 2.40, which is substantially higher than its closest non-cyclopropyl analog, 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 842136-58-7, LogP = 1.52), and its non-fluorinated analog, 6-cyclopropylpyridine-3-boronic acid pinacol ester (CAS 893567-09-4, LogP = 2.26), as well as the unsubstituted parent pyridine-4-boronic acid pinacol ester (CAS 181219-01-2, LogP = 1.38) [1][2]. This LogP increase of +0.88 over the non-cyclopropyl variant and +0.14 over the non-fluorinated analog is consistent with the additive lipophilicity contributions of the cyclopropyl group (π ≈ +0.9) and the C-F bond introduction on the pyridine ring, and places the compound in the favorable LogP range (1–3) associated with balanced permeability and aqueous solubility for oral drug candidates [3].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 (C14H19BFNO2, MW 263.12) |
| Comparator Or Baseline | Comparator 1 (no cyclopropyl): CAS 842136-58-7, LogP = 1.52 (C11H15BFNO2, MW 223.05). Comparator 2 (no fluorine): CAS 893567-09-4, LogP = 2.26 (C14H20BNO2, MW 245.13). Comparator 3 (no substituents): CAS 181219-01-2, LogP = 1.38 (C11H16BNO2, MW 205.06) |
| Quantified Difference | ΔLogP = +0.88 vs. non-cyclopropyl analog; +0.14 vs. non-fluorinated analog; +1.02 vs. unsubstituted parent |
| Conditions | Computed LogP values from vendor databases (Chemsrc, Leyan, ChemicalBook); consistent methodology across comparators |
Why This Matters
Higher LogP within the drug-like range (1–3) translates to improved membrane permeability and oral absorption potential of downstream coupled products, making this building block a strategic choice when designing lead compounds where balanced lipophilicity is a critical optimization parameter.
- [1] Molbase/Chemsrc. 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 842136-58-7. LogP = 1.5199, PSA = 31.35. https://qiye.molbase.cn/ View Source
- [2] AcmeChem/Chemsrc. Pyridine-4-boronic acid pinacol ester, CAS 181219-01-2. LogP = 1.3808, PSA = 31.35. https://acmechem.cn/ View Source
- [3] Johnson TW, Gallego RA, Edwards MP. Lipophilic Efficiency as an Important Metric in Drug Discovery. J Med Chem. 2018;61(15):6401-6420. (Class-level reference for LogP 1–3 relevance) View Source
